molecular formula C16H17N3O2 B2939744 N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide CAS No. 1252261-90-7

N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide

Cat. No.: B2939744
CAS No.: 1252261-90-7
M. Wt: 283.331
InChI Key: CFVJHBPKEYJDLF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide is a synthetic organic compound It is characterized by the presence of a cyanocyclobutyl group, a cyanophenoxy group, and a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide typically involves multiple steps, including the formation of the cyanocyclobutyl and cyanophenoxy intermediates, followed by their coupling with the methylpropanamide moiety. Common reagents and conditions used in these reactions may include:

    Cyclobutyl cyanide: Starting material for the cyanocyclobutyl group.

    4-cyanophenol: Starting material for the cyanophenoxy group.

    N-methylpropanamide: Starting material for the amide group.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

    Solvents: Such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds with the addition of water.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

    Hydrolysis conditions: Acidic or basic conditions with water.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a potential drug candidate for therapeutic applications.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.

    N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylbutanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide may have unique properties due to the specific combination of functional groups, which can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12(21-14-6-4-13(10-17)5-7-14)15(20)19(2)16(11-18)8-3-9-16/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVJHBPKEYJDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1(CCC1)C#N)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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